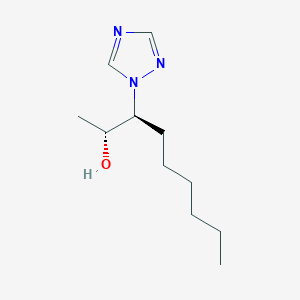

1-(2-Hydroxy-3-nonyl)-1,2,4-triazole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

152343-82-3 |

|---|---|

Fórmula molecular |

C11H21N3O |

Peso molecular |

211.3 g/mol |

Nombre IUPAC |

(2R,3S)-3-(1,2,4-triazol-1-yl)nonan-2-ol |

InChI |

InChI=1S/C11H21N3O/c1-3-4-5-6-7-11(10(2)15)14-9-12-8-13-14/h8-11,15H,3-7H2,1-2H3/t10-,11+/m1/s1 |

Clave InChI |

BKFJOEDXXGZDOD-MNOVXSKESA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC=N1 |

SMILES isomérico |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC=N1 |

SMILES canónico |

CCCCCCC(C(C)O)N1C=NC=N1 |

Sinónimos |

1-(2-hydroxy-3-nonyl)-1,2,4-triazole 1-(2-hydroxy-3-nonyl)-1,2,4-triazole, ((R*,R*)-(+-))-isomer 1-HNTZ |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 2 Hydroxy 3 Nonyl 1,2,4 Triazole

Foundational Synthetic Pathways to 1,2,4-Triazole (B32235) Scaffolds

The construction of the 1,2,4-triazole ring is a well-established area of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into classical high-temperature condensations and more recent, milder, and environmentally benign approaches.

Classical Approaches in 1,2,4-Triazole Ring Formation

Historically, the synthesis of the 1,2,4-triazole core has relied on condensation reactions that form the heterocyclic ring from acyclic precursors. Two of the most prominent methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , first reported in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. nih.gov This method generally requires high temperatures and can result in low yields, but it remains a fundamental approach to the triazole scaffold. nih.gov The reaction proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. researchgate.net

The Einhorn-Brunner reaction is another classical method that yields an isomeric mixture of 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl hydrazines. rsc.org The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide, with the more acidic group typically directing the substitution pattern on the resulting triazole ring. rsc.org

| Reaction Name | Reactants | General Product | Key Features |

| Pellizzari Reaction | Amide and Hydrazide | 1,2,4-Triazole | High temperatures, potential for low yields. nih.gov |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Acid-catalyzed, regioselectivity influenced by substituents. rsc.org |

Emerging and Green Synthetic Techniques for Triazole Derivatives

In response to the demand for more sustainable and efficient chemical processes, several modern synthetic techniques have been applied to the synthesis of 1,2,4-triazole derivatives. These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to triazole synthesis is well-documented. organic-chemistry.org Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in a fraction of the time required for conventional heating. organic-chemistry.org For instance, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide under microwave irradiation in the absence of a catalyst, showcasing the efficiency and functional group tolerance of this method.

Ultrasound-assisted synthesis is another green chemistry approach that utilizes ultrasonic waves to induce cavitation, creating localized high-temperature and high-pressure zones that can drive chemical reactions. isres.org This technique has been successfully employed for the synthesis of various 1,2,4-triazole derivatives, often resulting in improved yields and reduced reaction times compared to conventional methods.

| Technique | Principle | Advantages in Triazole Synthesis |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Shorter reaction times, higher yields, milder conditions, often catalyst-free. organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation. | Improved yields, reduced reaction times, enhanced reaction rates. isres.org |

Specific Synthesis of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole and its Analogues

The synthesis of the target molecule, this compound, requires a strategy that not only forms the triazole ring but also introduces the specific hydroxy-nonyl side chain with the desired stereochemistry.

Reported Synthetic Routes for Erythro-1-(2-hydroxy-3-nonyl)azole Derivatives

A key synthetic route for erythro-1-(2-hydroxy-3-nonyl)azole derivatives, including the 1,2,4-triazole variant, has been reported in the context of developing adenosine (B11128) deaminase (ADA) inhibitors. nih.gov This method involves a two-step process:

Alkylation of the Azole: The synthesis commences with the reaction of 2-bromo-3-nonanone with the appropriate azole. In the case of the target molecule, 1,2,4-triazole is used. This reaction introduces the nonyl ketone side chain onto the nitrogen of the triazole ring. nih.gov

Reduction of the Carbonyl Group: The subsequent step is the reduction of the carbonyl group in the resulting N-substituted (2-oxo-3-nonyl)azole. This reduction yields a diastereoisomeric mixture of the desired N-substituted (2-hydroxy-3-nonyl)azoles, containing both the erythro and threo isomers. nih.gov

This synthetic pathway provides a direct route to the desired carbon skeleton and functional groups, with the final challenge being the separation of the diastereomers.

Diastereoisomeric Resolution Methods for this compound

Due to the formation of a diastereoisomeric mixture during the synthesis, resolution methods are crucial for isolating the specific erythro isomer of this compound. The separation of these diastereomers can be achieved through chromatographic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of closely related isomers. nih.gov By selecting an appropriate chiral stationary phase and mobile phase, it is possible to resolve the erythro and threo diastereomers of this compound. nih.govnih.gov

Preparative Thin-Layer Chromatography (TLC) offers another method for the separation of these diastereomers on a smaller scale. nih.gov This technique relies on the differential adsorption of the isomers onto the stationary phase, allowing for their physical separation. nih.gov

| Resolution Method | Principle | Application to this compound |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | Separation of erythro and threo diastereomers. nih.govnih.gov |

| Preparative Thin-Layer Chromatography (TLC) | Differential adsorption of components on a solid support. | Isolation of specific diastereomers on a smaller scale. nih.gov |

Advanced Structural Characterization Techniques for Novel Triazole Compounds

The unambiguous identification and structural elucidation of novel triazole compounds like this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the molecular structure of triazole derivatives. urfu.ruunt.edu ¹H NMR provides information about the chemical environment of protons, their connectivity, and stereochemical relationships, while ¹³C NMR reveals the carbon framework of the molecule. urfu.ruunt.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. nih.govresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly useful for the analysis of complex mixtures and for the sensitive detection of triazole derivatives. nih.govsciex.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. nih.govresearchgate.net Characteristic absorption bands in the FTIR spectrum can confirm the presence of the hydroxyl (-OH), alkyl (C-H), and triazole ring (C=N, N-N) functionalities. nih.govresearchgate.net

X-ray Crystallography: For crystalline triazole compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.comresearchgate.net This technique offers an unambiguous three-dimensional representation of the molecule in the solid state. mdpi.comresearchgate.net

Spectroscopic Methods for Elucidating the Structure of this compound (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The two protons on the 1,2,4-triazole ring typically appear as distinct singlets in the downfield region (around δ 7.5-8.5 ppm), confirming the N1-substitution. The protons of the 2-hydroxy-3-nonyl side chain would appear at higher field strengths. The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely be a multiplet, and the protons of the methylene group attached to the triazole nitrogen (N-CH₂) would also show a characteristic multiplet. The long alkyl chain (nonyl group) would produce a series of overlapping multiplets, with the terminal methyl (CH₃) group appearing as a triplet around δ 0.8-0.9 ppm. The hydroxyl proton (OH) would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The two carbon atoms of the 1,2,4-triazole ring are expected to resonate at downfield chemical shifts (typically δ 140-160 ppm) due to their presence in an aromatic, electron-deficient system. The carbons of the aliphatic side chain would appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the triazole ring (N-C) would have distinct chemical shifts compared to the other methylene carbons of the nonyl chain.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Triazole C-H | ~8.2 (s) | ~151 |

| Triazole C-H | ~7.9 (s) | ~145 |

| N-CH₂ | Multiplet | ~55-60 |

| CH-OH | Multiplet | ~70-75 |

| OH | Broad singlet | - |

| Side chain CH₂ | Multiplet | ~22-35 |

Note: 's' denotes singlet. Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Absorption bands in the 2850-2960 cm⁻¹ range correspond to the C-H stretching of the aliphatic nonyl chain. The C=N and N-N stretching vibrations of the triazole ring typically appear in the 1450-1650 cm⁻¹ region. A C-O stretching band for the secondary alcohol would be observed around 1050-1150 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3500 (broad) |

| Alkyl (C₉H₁₉) | C-H stretch | 2850-2960 |

| Triazole Ring | C=N stretch | ~1600-1650 |

| Triazole Ring | C-H aromatic stretch | ~3100 |

Source: Data compiled from general IR spectroscopy principles and studies on related triazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₂₁N₃O), the molecular weight is 211.31 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 211. The fragmentation pattern would likely involve the cleavage of the side chain. Common fragmentation pathways for 1,2,4-triazole derivatives include the loss of nitrogen as an N₂ molecule and cleavage of bonds adjacent to the heteroatoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound, providing further confirmation of its identity.

Elemental Analysis and Purity Assessment of Synthesized this compound

Following synthesis and purification, elemental analysis is a crucial step to verify the empirical formula of this compound. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined values are then compared with the theoretically calculated percentages based on the molecular formula (C₁₁H₂₁N₃O). A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

Interactive Table 3: Elemental Analysis Data for this compound (C₁₁H₂₁N₃O)

| Element | Molecular Weight | Theoretical (%) | Found (%) (Example) |

|---|---|---|---|

| Carbon (C) | 12.01 | 62.52 | 62.48 |

| Hydrogen (H) | 1.01 | 10.02 | 10.05 |

| Nitrogen (N) | 14.01 | 19.89 | 19.85 |

Note: Oxygen percentage is typically determined by difference. "Found" values are hypothetical examples illustrating acceptable experimental results.

Purity assessment is also conducted using chromatographic and spectroscopic methods. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can detect the presence of impurities. Furthermore, the sharpness of the signals in ¹H and ¹³C NMR spectra and the absence of extraneous peaks are indicators of high purity. For crystalline solids, a sharp and well-defined melting point is also a reliable indicator of the purity of the synthesized compound.

Molecular Design and Computational Investigations of 1 2 Hydroxy 3 Nonyl 1,2,4 Triazole Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed investigation of electron distribution, molecular geometry, and reactivity, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Triazole Studies

Density Functional Theory (DFT) has become a important method for studying the electronic structure of 1,2,4-triazole (B32235) derivatives. rad-proceedings.orgnih.govresearchgate.net This approach is used to accurately describe the structural, electronic, and vibrational properties of these molecules. rsc.org DFT calculations are employed to optimize the molecular geometries, determining the most stable conformations and providing a reliable basis for further analysis. asianpubs.orgresearchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.govntu.edu.iq The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. asianpubs.org The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. nih.gov

For 1,2,4-triazole derivatives, the HOMO-LUMO energy gap is analyzed to predict their stability and reactivity. nih.govntu.edu.iq For instance, a smaller energy gap in a series of compounds might correlate with enhanced biological activity. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov In the context of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole, modifications to the nonyl chain could alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and potential interactions with biological targets.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 7a | -7.128 | -1.491 | 5.637 |

| Derivative 7b | -6.973 | -1.358 | 5.615 |

| Derivative 7c | -7.144 | -2.526 | 4.618 |

Data derived from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, illustrating how substituent changes affect frontier orbital energies. nih.gov

Investigation of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net This map is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov For 1,2,4-triazole derivatives, the MEP can identify which nitrogen atoms in the triazole ring are more likely to act as hydrogen bond acceptors or be involved in other non-covalent interactions with a biological receptor. researchgate.net The red regions (negative potential) typically indicate the most likely sites for electrophilic attack, such as the nitrogen atoms of the triazole ring. researchgate.net

Fukui functions are another powerful tool derived from DFT that help in identifying the most reactive sites in a molecule. nih.govdnu.dp.ua They quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thus indicating the propensity for nucleophilic or electrophilic attack at that site. nih.gov For C-amino-1,2,4-triazoles, Fukui functions have been used to predict that reactions involving the amino group are more favorable for 3-amino isomers compared to 5-amino isomers. nih.gov This type of analysis is crucial for understanding the regioselectivity of reactions and for designing derivatives of this compound with specific interaction profiles.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential components of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity.

Principles of Ligand-Based Rational Drug Design Applied to Triazoles

Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For 1,2,4-triazole derivatives, this involves synthesizing and testing a series of analogues to identify the key structural features responsible for their activity. nih.govnih.gov

The process often starts with a "hit" compound, like a basic 1,2,4-triazole structure, and then systematically modifies different parts of the molecule. nih.gov For example, in the case of this compound, modifications could be made to the nonyl chain (e.g., changing its length, branching, or introducing functional groups) or to the triazole ring itself. nih.gov The impact of these changes on biological activity is then evaluated, leading to a qualitative understanding of the SAR. nih.govresearchgate.net This knowledge guides the design of new compounds with improved potency and selectivity. nih.gov The ability of the triazole ring to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, is a key consideration in this design process. pensoft.net

Development and Validation of 2D and 3D-QSAR Models for 1,2,4-Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models take SAR to a more quantitative level by establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. rsc.orgasianpubs.org These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecule and can include topological, electronic, and physicochemical parameters. neliti.comijntr.org Studies on 1,2,4-triazole derivatives have successfully used 2D-QSAR to predict their antifungal and antitubercular activities. neliti.comnih.gov For instance, a 2D-QSAR study on antifungal 1,2,4-triazole derivatives identified alignment-independent descriptors as being important for predicting activity. neliti.comijntr.org These models are validated internally using cross-validation techniques and externally by predicting the activity of a separate test set of compounds. physchemres.orgnih.gov

| Model | r² | q² | F-test |

|---|---|---|---|

| MLR | 0.7632 | 0.4434 | 16.1183 |

| PLS | 0.7666 | 0.4332 | 22.9938 |

MLR (Multiple Linear Regression) and PLS (Partial Least Squares) models showing the correlation coefficient (r²), cross-validated correlation coefficient (q²), and F-test values from a study on antifungal 1,2,4-triazole derivatives. ijntr.org

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment. tandfonline.comresearchgate.net These methods generate contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.netjmaterenvironsci.com 3D-QSAR studies on 1,2,4-triazole derivatives have provided valuable insights into the structural requirements for various biological activities, including anticancer and antimalarial effects. jmaterenvironsci.comnih.gov For example, CoMFA and CoMSIA models have indicated that substitutions on the triazole ring with hydrogen-bond donor groups can enhance biological activity. tandfonline.com These models, once validated, can be powerful tools for predicting the activity of newly designed derivatives of this compound.

| Model | q² | r² | r²ext |

|---|---|---|---|

| CoMFA | 0.604 | 0.863 | 0.701 |

| CoMSIA | 0.606 | 0.854 | 0.647 |

Statistical results for CoMFA and CoMSIA models developed for 1,2,3-triazole based acetylcholinesterase inhibitors, showing good predictive ability. nih.gov

Correlations Between Structural Modifications and Biological Activity Profiles

The biological activity of 1,2,4-triazole derivatives is intricately linked to their structural features. Research into a series of erythro-1-(2-hydroxy-3-nonyl)azole derivatives has highlighted the critical role of the azole ring's nitrogen atom positions for inhibitory activity against adenosine (B11128) deaminase (ADA). nih.gov Enzymatic tests revealed that the nitrogen atom at the 3-position is paramount for the interaction with the enzyme's inhibitory site, with the nitrogen at the 5-position playing a secondary role. nih.gov This is demonstrated by the fact that pyrazole (B372694) and 2-substituted 1,2,3-triazole derivatives showed almost no activity, whereas erythro-1-(2-hydroxy-3-nonyl)-1,2,4-triazole was identified as the most potent ADA inhibitor in its series, with a Ki of 0.3 µM. nih.gov

In the context of anticancer activity, structure-activity relationship studies of various 1,2,4-triazole derivatives have provided further insights. For instance, in a series of compounds tested against human cancer cell lines (MCF-7, HeLa, and A549), derivatives featuring an electronegative substitution, such as chlorine or bromine, at the para-position of a phenyl ring demonstrated significantly increased inhibitory activity. nih.gov The presence of a phenyl ring at another position (R) and a single carbonyl group were also found to be important for the pharmacological effect. nih.gov Another study focusing on anti-liver carcinoma effects against a HepG2 cell line found that a derivative with two methyl moieties at the ortho-position of a phenyl ring exhibited the highest anti-proliferative activity, with an IC50 value of 16.782 µg/mL. nih.gov

Furthermore, in the development of novel antitubercular agents targeting the InhA enzyme, hybrid compounds of 1,2,3- and 1,2,4-triazoles were synthesized and evaluated. Several of these hybrid molecules demonstrated complete inhibition of the InhA enzyme at a concentration of 10 nM. nih.gov Specifically, compounds designated as 7c and 7e emerged as the most promising inhibitors, with IC50 values of 0.074 nM and 0.13 nM, respectively, underscoring the potential of this structural combination. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and simulation studies are pivotal in elucidating the binding mechanisms of this compound derivatives with their biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing a model of the complex at the molecular level.

For anticancer applications, docking studies have been performed on 1,2,4-triazole derivatives with several target enzymes. Models have been generated for their interaction with protein kinases, including c-kit tyrosine kinase and protein kinase B. nih.gov These simulations show favorable binding affinities within the receptor protein's binding pocket. nih.gov Other studies have focused on aromatase, a member of the cytochrome P450 superfamily, as a potential target for breast cancer therapy. nih.gov The design of these inhibitors is often based on existing drugs like Letrozole and Anastrozole, where the 1,2,4-triazole ring is a key pharmacophore. nih.gov The modeling suggests that the nitrogen atoms of the triazole ring bind to the iron atom within the heme moiety of the cytochrome P450 enzyme. nih.gov Similarly, docking studies of derivatives in the active site of fungal lanosterol (B1674476) 14α-demethylase (CYP51) show the triazole ring forming a coordinate bond with the heme iron. nih.gov

In the context of antitubercular research, molecular docking has been employed to analyze the binding behavior of hybrid 1,2,3- and 1,2,4-triazole compounds with the InhA enzyme, a key target in Mycobacterium tuberculosis. nih.gov These computational investigations support the in vitro enzymatic inhibition results and help to understand the specific interactions driving the inhibitory activity. nih.gov For trypanocidal agents, molecular docking of related 1,2,3-triazole derivatives suggests that they may act by inhibiting cruzain, an essential enzyme for the metabolism of Trypanosoma cruzi. nih.gov

Computational models have been instrumental in identifying the specific intermolecular forces that stabilize the ligand-receptor complex and in quantifying the binding strength. The 1,2,4-triazole moiety is recognized for its ability to engage in multiple favorable interactions. nih.gov

Key interactions identified through docking studies include:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring are capable of forming hydrogen bonds, which improves the pharmacological and pharmacokinetic properties of the compounds. nih.gov In some designs, an incorporated carbonyl group also has the ability to form hydrogen bonds. nih.gov Studies on N-salicylidene-4-amino-1,2,4-triazoles confirmed the presence of intermolecular hydrogen bonds between an o-OH function and a triazole nitrogen atom of an adjacent molecule in the crystal structure. rsc.org

Hydrophobic Interactions: Within the binding pockets of receptors like c-kit tyrosine kinase, ligands engage in significant hydrophobic contacts. nih.gov Docking of derivatives into the active site of the fungal enzyme CACYP51 also showed multiple interactions between a difluorophenyl group and a terminal triazolone side chain with the hydrophobic region of the enzyme. nih.gov

Coordinate Bonds: A crucial interaction for triazole-based inhibitors targeting heme-containing enzymes like aromatase and CYP51 is the coordinate bond formed between a nitrogen atom of the triazole ring and the central iron atom of the heme group. nih.govnih.gov

The binding affinities derived from these studies quantify the potency of the derivatives. For example, a particularly active anticancer compound, 7f , exhibited excellent binding affinities of -176.749 kcal/mol and -170.066 kcal/mol with c-kit tyrosine kinase and protein kinase B, respectively. nih.gov In studies of triazoles binding to cytochrome P450 enzymes, 1,2,4-triazole (1,2,4-TRZ) was shown to bind to CYP3A4 with a high-affinity dissociation constant (KD1) of 0.039 mM and to CYP2C9 with a KD1 of 0.198 mM. nih.gov For the potent adenosine deaminase inhibitor, erythro-1-(2-hydroxy-3-nonyl)-1,2,4-triazole, the inhibition constant (Ki) was determined to be 0.3 µM. nih.gov

Hirshfeld surface analysis of related 1,2,4-triazole structures provides a detailed map of all intermolecular contacts, confirming that the crystal structures are primarily defined by H⋯H, H⋯C, H⋯N, and H⋯O contacts. rsc.org

Compound Data

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 1 2 Hydroxy 3 Nonyl 1,2,4 Triazole

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of individual components from a mixture. For a compound with the polarity and structural complexity of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole, techniques like HPLC and SFC are particularly suitable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve efficient separation and reliable quantification.

A reversed-phase HPLC method is typically the first choice for a molecule with a significant nonpolar alkyl chain (the nonyl group) and polar functional groups (hydroxyl and triazole). A C18 or a C8 column would likely provide adequate retention and separation from potential impurities. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH and improve peak shape. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would be necessary to elute the compound with a good peak shape in a reasonable timeframe. nih.gov UV detection would be a suitable choice, likely monitoring at a wavelength around 210-260 nm where the triazole ring exhibits absorbance. nih.govnih.gov

Below is a hypothetical data table outlining typical starting parameters for HPLC method development for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system used in method development. researchgate.net |

| Column | Symmetry C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for compounds with alkyl chains. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. nih.gov |

| Gradient Program | Start at 40% B, increase to 95% B over 15 min | Ensures elution of both polar and nonpolar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. japsonline.comjapsonline.com |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

| Detection | UV at 262 nm | Wavelength suitable for triazole-containing compounds. nih.gov |

Supercritical Fluid Chromatography (SFC) serves as a powerful alternative to normal-phase HPLC, particularly for the analysis and purification of complex organic molecules and chiral compounds. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography.

For this compound, which possesses a chiral center at the 2-hydroxy position, SFC would be an excellent technique for enantiomeric separation. nih.gov The method would typically employ a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak). nih.gov An organic modifier like methanol or ethanol (B145695) would be added to the CO2 mobile phase to increase its solvating power and modulate the retention and resolution of the enantiomers. nih.gov The ability to control pressure and temperature provides additional parameters for method optimization. wikipedia.org SFC is also considered a "greener" technology due to the reduced use of organic solvents.

Integration of Spectroscopic and Chromatographic Methods for Comprehensive Analysis

Combining chromatography with powerful spectroscopic detectors provides a much greater depth of information, enabling not just quantification but also definitive structural confirmation.

Hyphenated techniques are indispensable for the structural elucidation of novel compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): While the target compound itself may not be sufficiently volatile for direct GC analysis due to its hydroxyl group and high molecular weight, it could be analyzed after a derivatization step (e.g., silylation). GC-MS analysis provides information on the retention time of the derivative and, more importantly, its mass spectrum. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used to confirm the structure. researchgate.netresearchgate.net For instance, the loss of the nonyl chain or fragments corresponding to the triazole ring would provide strong evidence for the proposed structure. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and the identification of metabolites in complex matrices. japsonline.comjapsonline.comsciex.com Its exceptional sensitivity and selectivity make it ideal for detecting minute quantities of a parent compound and its degradation products. nih.govresearchgate.net

In this technique, the compound is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first mass spectrometer (MS1), fragmented in a collision cell, and the resulting daughter ions are detected in the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of quantification (LOQ). researchgate.netsciex.com This is particularly useful for studying the metabolic fate of this compound in biological systems or its degradation in environmental samples. sciex.comeurl-pesticides.eu

Table 2: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting | Purpose/Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | The triazole moiety is readily protonated. japsonline.com |

| Parent Ion (Q1) [M+H]⁺ | m/z 256.2 | Corresponds to the protonated molecular weight of the target compound (C₁₃H₂₅N₃O₂). |

| Fragment/Daughter Ion (Q3) | m/z 129.1 | Hypothetical fragment corresponding to the loss of the nonyl chain. |

| MRM Transition | m/z 256.2 → 129.1 | Specific transition monitored for quantification. researchgate.netsciex.com |

| Collision Energy | 20-30 eV | Energy required to induce fragmentation; requires optimization. |

Method Development and Validation Protocols for Novel Organic Compounds in Research

Once an analytical method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. For novel compounds in a research or quality control environment, validation typically follows internationally recognized guidelines. researchgate.netjapsonline.com

The key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically required. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, usually expressed as a percentage recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of <10-15% often being acceptable. nih.govnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. researchgate.net

Table 3: Summary of Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria (based on literature for similar compounds) |

|---|---|

| Linearity (r²) | ≥ 0.99 nih.gov |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% nih.govresearchgate.net |

| Robustness | % RSD of results should remain within precision limits after small variations. researchgate.net |

| LOQ | Method-dependent, must be established with acceptable precision and accuracy. nih.gov |

Key Principles of Analytical Method Development for Novel Triazoles

The development of analytical methods for novel triazoles like this compound is a systematic process aimed at creating a procedure that is both reliable and suitable for its intended purpose. globalresearchonline.net The inherent characteristics of the 1,2,4-triazole (B32235) ring, such as its aromaticity, stability, and capacity for hydrogen bonding, influence the choice of analytical techniques. nih.govresearchgate.net

A foundational step in method development is the selection of an appropriate analytical technique. For triazole compounds, high-performance liquid chromatography (HPLC) is a frequently employed method due to its versatility and wide applicability. japsonline.comresearchgate.net The choice of the stationary phase, such as a C18 column, and the mobile phase composition are critical parameters that need to be optimized. japsonline.commdpi.com For instance, a study on the triazole antifungal albaconazole (B1665687) utilized a reverse-phase Chiralpak IG-3 column with an isocratic mobile phase of ethanol and diethyl amine. japsonline.com Another study on the degradation of propiconazole, a triazole fungicide, employed liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for monitoring the parent compound and its 1,2,4-triazole metabolite in soil. nih.gov

Gas chromatography (GC) coupled with a mass spectrometer (MS) is another powerful technique, particularly for volatile and thermally stable triazole derivatives. jetir.org The selection of the appropriate column and temperature programming are key to achieving good separation and detection. jetir.org

Beyond chromatographic techniques, spectroscopic methods can also play a role. UV-Vis spectrophotometry can be used for quantification, often in conjunction with chromatography, by monitoring the absorbance at a specific wavelength. researchgate.net

A systematic approach to method development involves initial risk assessment and multivariate method robustness studies. This allows for an understanding of how small variations in method parameters can affect the performance of the analytical procedure. researchgate.net The ultimate goal is to establish a method that is not only accurate and precise but also practical for routine use.

Standardized Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness, Stability)

Once an analytical method is developed, it must undergo a rigorous validation process to ensure its reliability and suitability for the intended application. globalresearchonline.netresearchgate.net The validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netnumberanalytics.com The key validation parameters are outlined below:

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.netwjarr.com For this compound, this would involve demonstrating that the signal measured is solely from this compound and not from any starting materials, by-products of its synthesis, or other related substances. researchgate.net This is often achieved by analyzing blank samples, placebos, and samples spiked with potential interfering compounds. globalresearchonline.net

Linearity: Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample over a specified range. globalresearchonline.net This is typically evaluated by analyzing a series of solutions with known concentrations of this compound and plotting the response against the concentration. The relationship is assessed using statistical methods like linear regression, with the correlation coefficient (r) being a key indicator. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often determined by analyzing samples with known concentrations of the analyte (e.g., a certified reference material) or by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated. mdpi.com

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Reproducibility: The precision between laboratories (collaborative studies).

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. globalresearchonline.netmdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

These limits are crucial for determining the sensitivity of the method. For instance, in the analysis of 1-acridinyl-1,2,3-triazole derivatives, the LOD and LOQ were determined to be in the nanogram per spot range, indicating a highly sensitive HPTLC method. researchgate.net The signal-to-noise ratio is a common method for determining LOD (typically 3:1) and LOQ (typically 10:1). wjarr.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. mdpi.com

Stability: The stability of the analyte in a sample matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and over time is evaluated to ensure that the concentration does not change from the time of sample collection to the time of analysis.

The table below summarizes the typical validation parameters and their acceptance criteria, which would be applicable to the analysis of this compound.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte in the presence of interfering substances. | No interference from blank, placebo, or known impurities at the retention time of the analyte. |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r) ≥ 0.99. mdpi.com |

| Accuracy | Closeness of the measured value to the true value. | Recovery within 80-120% of the true value. mdpi.com |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). mdpi.com |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with accuracy and precision. | Signal-to-noise ratio ≥ 10:1. wjarr.com |

| Robustness | Resistance to small, deliberate changes in method parameters. | RSD of results under varied conditions should be within acceptable limits (e.g., ≤ 5%). mdpi.com |

| Stability | Analyte stability in the sample matrix under defined conditions. | Analyte concentration remains within a specified percentage (e.g., ±15%) of the initial concentration. |

Future Research Directions and Translational Perspectives for 1 2 Hydroxy 3 Nonyl 1,2,4 Triazole Research

Emerging Trends and Unexplored Areas in 1,2,4-Triazole (B32235) Chemistry

The field of 1,2,4-triazole chemistry is dynamic, with several emerging trends shaping its future trajectory. A primary area of focus is the development of novel, more efficient synthetic strategies. Modern approaches, such as multicomponent reactions (MCRs), are gaining traction for their ability to construct complex triazole-containing molecules in a single step from simple precursors. tandfonline.com Environmentally benign methods, including the use of green solvents like polyethylene (B3416737) glycol (PEG) and catalyst systems inspired by natural enzymes, are also becoming increasingly prevalent. researchgate.netrsc.org An amine oxidase-inspired catalytic system, for example, has been shown to be an atom-economical and environmentally friendly method for synthesizing 1,2,4-triazoles. rsc.org

Another significant trend is the synthesis of fused heterocyclic systems, where the 1,2,4-triazole ring is combined with other pharmacologically important scaffolds like pyrimidines, pyridines, and thiadiazines. tandfonline.comnih.govtandfonline.com These hybrid molecules often exhibit enhanced biological activity compared to their individual components. nih.gov For instance, the fusion of a 1,2,4-triazole with a coumarin (B35378) scaffold has been explored for potential urease inhibition. researchgate.net

Unexplored areas ripe for investigation include the systematic exploration of 1,2,4-triazoles as corrosion inhibitors, agrochemicals, and materials for polymer science. nih.gov While their medicinal applications are well-documented, their potential in these other scientific domains remains less characterized. Furthermore, the synthesis and study of poly-functionalized 1,2,4-triazoles, where multiple reactive groups are incorporated into the structure, could lead to new materials and therapeutic agents with unique properties. nih.gov

Strategies for Advanced Derivatization and Hybridization of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole

The molecular structure of this compound offers several sites for advanced derivatization and hybridization, which can be strategically employed to modulate its physicochemical and biological properties. The inherent functionalities—the hydroxyl group, the nonyl chain, and the triazole ring itself—are all amenable to chemical modification.

Table 1: Potential Derivatization and Hybridization Strategies

| Target Site | Derivatization/Hybridization Strategy | Potential Outcome/Rationale |

| Hydroxyl Group | Esterification, Etherification, Acylation | Modify lipophilicity, improve metabolic stability, introduce new pharmacophores. |

| Nonyl Chain | Introduction of unsaturation (alkenes/alkynes), branching, or cyclic moieties | Alter spatial arrangement and flexibility, potentially enhancing binding affinity to biological targets. |

| 1,2,4-Triazole Ring | N-alkylation, N-arylation, formation of fused heterocyclic systems (e.g., with thiadiazoles, pyrimidines) | Enhance biological activity spectrum, create novel molecular scaffolds with unique properties. nih.govtandfonline.com |

| Molecular Hybridization | "Click Chemistry" to link with other bioactive molecules (e.g., fluoroquinolones, amino acids, steroids) | Develop dual-action agents, improve targeting, and overcome drug resistance. nih.govmdpi.comacs.orgnih.gov |

A key strategy is molecular hybridization , which involves combining the this compound scaffold with other known bioactive molecules. farmaciajournal.com For example, hybridization with fluoroquinolone antibiotics has produced compounds with potent activity against resistant bacterial strains. nih.gov Similarly, creating hybrids with amino acid fragments has led to novel antifungal agents. mdpi.com The long nonyl chain is particularly interesting as lipophilic side chains have been shown to be important for the antimicrobial activity of some triazole derivatives. nih.gov The modification of this chain could significantly impact the compound's interaction with cell membranes and biological targets.

Synergistic Integration of Multidisciplinary Approaches (Synthesis, Computational, Biological) in Triazole Research

Modern drug discovery and materials science rely heavily on the integration of multiple scientific disciplines. For this compound research, a synergistic approach combining synthesis, computational modeling, and biological evaluation is essential for accelerating progress.

Computational studies , including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, serve as a crucial preliminary step. nih.govglobalresearchonline.net These in silico methods can predict how derivatives of this compound might interact with specific biological targets, such as fungal enzymes (e.g., CYP51) or cancer-related proteins (e.g., cyclin-dependent kinases). rsc.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. globalresearchonline.net For instance, docking studies have been used to elucidate the binding modes of novel triazoles with the fungal enzyme Cyp51, correlating with their observed antifungal activity. nih.gov

The insights gained from computational work guide the synthetic chemistry efforts, focusing on the creation of the most promising molecules. nih.govrsc.org Once synthesized, these new derivatives undergo rigorous biological evaluation to determine their actual activity and to validate the computational predictions. nih.govnih.gov This iterative cycle of design, synthesis, and testing is a powerful paradigm for the rational development of new chemical entities. The results from biological screening can then be used to refine the computational models, leading to a more accurate understanding of the structure-activity relationships (SAR). nih.gov

Novel Applications and Broader Scientific Impact of this compound Research

While much of the research on 1,2,4-triazoles has focused on their antifungal and antimicrobial properties, the unique structural features of this compound suggest a range of novel applications and a broader scientific impact. nih.govresearchgate.netnih.gov The combination of a polar head (hydroxy-triazole) and a long non-polar tail gives the molecule amphipathic properties, which could be exploited in various ways.

Table 2: Potential Novel Applications

| Application Area | Rationale and Potential Impact |

| Agrochemicals | The triazole core is present in many commercial fungicides used for crop protection. nih.govrjptonline.org Research could lead to new, more effective, and potentially safer fungicides or plant growth regulators. rjptonline.org |

| Anticancer Agents | 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and methionine aminopeptidase. nih.govrsc.orgdergipark.org.tr |

| Anti-inflammatory Agents | Certain triazole derivatives have demonstrated significant anti-inflammatory properties, in some cases exceeding the activity of standard drugs like ibuprofen. researchgate.net |

| Neurodegenerative Diseases | Hybrid 1,2,4-triazole-piperazine derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurological disorders like depression and anxiety. nih.gov |

| Material Science | The amphipathic nature of the molecule could make it a candidate for applications in creating self-assembling monolayers, corrosion inhibitors for metals, or as a component in novel polymers. nih.gov |

| Molecular Imaging | Triazole-based ligands are being developed as radioligands for positron emission tomography (PET) imaging, which could enable non-invasive visualization of inflammatory processes or specific receptors in the body. acs.org |

The broader scientific impact of research into this compound lies in its potential to serve as a versatile building block. The synthetic methodologies and structure-activity relationships established for this compound can be applied to a wide range of other heterocyclic compounds, contributing to the fundamental knowledge base of medicinal and materials chemistry. researchgate.net The exploration of its unique properties could open new avenues in fields as diverse as agriculture, medicine, and nanotechnology. nih.govrjptonline.org

Q & A

Q. What are the common synthetic routes for preparing 1-(2-hydroxy-3-nonyl)-1,2,4-triazole and related derivatives?

Methodological Answer: Synthesis typically involves functionalization of the 1,2,4-triazole core. For hydroxyl-substituted derivatives, hydroxymethylation using paraformaldehyde under catalyst-free conditions is a key step (e.g., for 1-(hydroxymethyl)-1,2,4-triazole synthesis ). Subsequent substitution with alkyl halides or other electrophiles (e.g., 3-nonyl groups) can be achieved via nucleophilic reactions. Solvent selection (e.g., chloroform for improved reaction control) and stepwise purification (e.g., crystallization with ethanol-water mixtures) are critical for optimizing yields, as demonstrated in multi-step syntheses of structurally analogous compounds .

Q. What safety precautions are recommended when handling 1,2,4-triazole derivatives in laboratory settings?

Methodological Answer: Due to potential toxicity and reactivity, researchers should:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride).

- Implement waste management protocols for halogenated byproducts, as outlined in safety studies of structurally similar triazoles .

Q. How are in vitro biological activities (e.g., antifungal, anticancer) typically assessed for 1,2,4-triazole derivatives?

Methodological Answer: Standard assays include:

- Antifungal activity : Broth microdilution methods (CLSI guidelines) against Candida spp. or Aspergillus spp., with MIC (minimum inhibitory concentration) determination .

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity, complemented by apoptosis induction studies (e.g., Annexin V/PI staining) .

- Antimicrobial screening : Agar diffusion assays with Gram-positive/negative bacteria, comparing zones of inhibition to reference drugs .

Advanced Research Questions

Q. How do substituent variations at specific positions (e.g., 3-nonyl group) influence the electronic properties and bioactivity of 1,2,4-triazole derivatives?

Methodological Answer: Substituent effects are analyzed via:

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G+(d,p)) to assess frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and charge distribution. Hydrophobic alkyl chains (e.g., nonyl groups) enhance membrane permeability, while hydroxyl groups improve solubility .

- QSAR studies : Partial Least Squares (PLS) regression to correlate substituent descriptors (e.g., Hammett constants) with bioactivity, as applied in antifungal triazole research .

Q. What computational methods (e.g., DFT, semiempirical) are most effective for predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT : Preferred for accuracy in predicting electronic properties and reaction pathways (e.g., nucleophilic attack sites). Basis sets like 6-311G+(d,p) are standard for geometry optimization .

- Semiempirical methods (AM1/PM3) : Useful for preliminary screening of large derivative libraries due to faster computation times, though less accurate for steric or solvation effects .

Q. How can researchers resolve contradictions in reported biological activity data across different studies on 1,2,4-triazole derivatives?

Methodological Answer:

- Systematic reviews : Use bibliosemantic analysis to identify confounding variables (e.g., assay protocols, cell line variations). For example, discrepancies in anticancer activity may arise from differences in apoptosis induction mechanisms (e.g., caspase-3 vs. mitochondrial pathways) .

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 normalization) and statistical tools (e.g., random-effects models) .

Q. What strategies optimize reaction yields in multi-step syntheses of hydroxyl-substituted 1,2,4-triazole derivatives?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance intermediate solubility during cyclization steps .

- Catalyst screening : Acidic or basic catalysts (e.g., glacial acetic acid) improve condensation efficiency in hydrazone formation .

- Temperature control : Reflux conditions for exothermic reactions (e.g., thionyl chloride substitutions) prevent side product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.